Product packaging for Methyl 1h-indazole-6-carboxylate(Cat. No.:CAS No. 170487-40-8)

Methyl 1h-indazole-6-carboxylate

Cat. No.: B061901
CAS No.: 170487-40-8
M. Wt: 176.17 g/mol
InChI Key: TUSICEWIXLMXEY-UHFFFAOYSA-N
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Description

Methyl 1h-indazole-6-carboxylate is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile and crucial synthetic intermediate for the construction of more complex molecules, particularly those targeting a range of biological pathways. Its core structure, featuring the indazole heterocycle and a methyl ester moiety, makes it a privileged scaffold for the development of potent and selective enzyme inhibitors. Researchers primarily utilize this compound in the synthesis of novel ligands for various kinase targets, as well as in the exploration of compounds for oncology and neurological disorder research. The methyl ester functional group provides a convenient handle for further synthetic elaboration, such as hydrolysis to the corresponding carboxylic acid or transesterification, enabling rapid diversification of compound libraries. Supplied with detailed analytical characterization data (including NMR and HPLC-MS) to ensure batch-to-batch consistency and integrity, this reagent is designed to accelerate your hit-to-lead optimization campaigns and scaffold-hopping studies. It is an essential tool for chemists and biologists engaged in early-stage pharmaceutical R&D.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2 B061901 Methyl 1h-indazole-6-carboxylate CAS No. 170487-40-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1H-indazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)6-2-3-7-5-10-11-8(7)4-6/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSICEWIXLMXEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20301622
Record name methyl 1h-indazole-6-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID20301622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170487-40-8
Record name methyl 1h-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1H-indazole-6-carboxylate
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Significance of Indazole Heterocycles in Advanced Chemical Research

Indazole and its derivatives are a class of heterocyclic compounds that have become increasingly important in pharmaceutical and materials chemistry. nih.govresearchgate.net Though rarely found in nature, synthetic indazoles exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties. mdpi.comnih.gov This has made the indazole nucleus a privileged scaffold in drug discovery, with several indazole-containing drugs commercially available for the treatment of various diseases. nih.gov For instance, Pazopanib is a tyrosine kinase inhibitor used in cancer therapy, and Bendazac is a non-steroidal anti-inflammatory drug. nih.gov

The versatility of the indazole ring allows for the introduction of various functional groups at different positions, enabling the fine-tuning of its biological and physical properties. mdpi.com This structural flexibility is a key reason for its prominence in the development of new therapeutic agents and advanced materials. Researchers are continually exploring novel indazole derivatives for a range of applications, from potent kinase inhibitors for cancer treatment to agents targeting parasitic diseases. nih.govnih.gov

Overview of Methyl 1h Indazole 6 Carboxylate Within Indazole Research

Methyl 1H-indazole-6-carboxylate is a specific derivative of the indazole family that serves as a crucial building block in the synthesis of more complex molecules. Its chemical structure features a methyl ester group at the 6-position of the indazole ring, providing a reactive site for further chemical modifications.

This compound is of particular interest to medicinal chemists as a starting material or key intermediate in the synthesis of pharmacologically active compounds. hanyang.ac.kr For example, it has been utilized in the creation of inhibitors for enzymes like FMS-like tyrosine kinase 3 (FLT3), which is a target in the treatment of acute myeloid leukemia. hanyang.ac.kr The ability to functionalize both the indazole nitrogen and the ester group makes this compound a versatile tool in the construction of diverse molecular architectures.

Historical Development of Indazole Synthesis Methodologies in Academia

The synthesis of the indazole core has been a subject of extensive research for over a century, with the first synthesis reported by Emil Fischer in the late 19th century. researchgate.net Early methods often involved harsh reaction conditions and limited substrate scope. Over the years, a plethora of synthetic routes have been developed, reflecting the evolution of organic chemistry.

Classical methods for constructing the indazole ring system include the cyclization of o-toluidines and the reaction of salicylaldehydes with hydrazine (B178648). researchgate.netchemicalbook.com More contemporary approaches have focused on transition metal-catalyzed reactions, which offer greater efficiency, selectivity, and functional group tolerance. researchgate.net Catalysts based on copper, palladium, and rhodium have been successfully employed in the formation of the indazole ring through various C-H activation and cross-coupling strategies. mdpi.comnih.gov The development of one-pot syntheses and the use of greener, more environmentally friendly methods are also prominent trends in modern indazole synthesis. chemicalbook.comorganic-chemistry.org

Medicinal Chemistry and Biological Activity of Indazole Scaffolds

Indazole as a Privileged Scaffold in Drug Discovery

The indazole ring system is a versatile and highly sought-after scaffold in medicinal chemistry due to its unique structural and electronic properties. Its rigid bicyclic nature provides a well-defined three-dimensional orientation for substituent groups, facilitating precise interactions with biological macromolecules. Furthermore, the presence of two nitrogen atoms in the pyrazole (B372694) ring allows for a variety of non-covalent interactions, including hydrogen bonding (both as donor and acceptor) and metal coordination, which are crucial for molecular recognition at the active sites of enzymes and receptors.

The therapeutic potential of the indazole scaffold is evidenced by the numerous indazole-containing drugs that have reached the market. These include Pazopanib, a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma, and Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor for the treatment of ovarian cancer. nih.gov The broad spectrum of biological activities exhibited by indazole derivatives, such as anticancer, anti-inflammatory, antimicrobial, and neurological effects, underscores the importance of this heterocyclic system in the development of new medicines. nih.govbldpharm.com

Structure-Activity Relationship (SAR) Studies of Methyl 1H-Indazole-6-carboxylate Derivatives

The strategic modification of the this compound core has been a fruitful area of research, leading to the discovery of potent and selective modulators of various biological targets. Structure-activity relationship (SAR) studies, which systematically investigate the impact of chemical modifications on biological activity, have been instrumental in optimizing the pharmacological profiles of these derivatives.

Impact of Substituent Position and Nature on Biological Activity

Research has demonstrated that the position and chemical nature of substituents on the indazole ring of this compound derivatives have a profound impact on their biological activity.

For instance, in the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia, derivatives of this compound were synthesized and evaluated. These studies revealed that the indazole moiety plays a crucial role as a hinge-binder in the ATP-binding pocket of the kinase. vwr.com The derivatization of the 6-carboxy group into various amides and the introduction of different substituents on the benzimidazole (B57391) moiety attached to the indazole core led to compounds with potent inhibitory activity against both wild-type and mutant forms of FLT3. vwr.com

In another study focused on developing anticancer agents, a series of 6-substituted aminoindazole derivatives were designed and synthesized. One of the lead compounds, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, demonstrated significant anti-proliferative activity against human colorectal cancer cells. nih.gov This highlights the importance of the substituent at the 6-position in conferring cytotoxic activity.

The following table summarizes the anticancer activity of selected 1,3-dimethyl-6-amino-1H-indazole derivatives against the FaDu human hypopharyngeal carcinoma cell line, illustrating the effect of varying the substituent at the 6-amino position.

CompoundSubstituent at 6-amino positionIC₅₀ (µM) on FaDu cells
7 4-Bromobenzyl1.8 ± 0.1
20 4-(Trifluoromethyl)benzyl3.5 ± 0.2
21 4-Chlorobenzyl2.5 ± 0.1
22 4-Fluorobenzyl2.9 ± 0.2
23 4-Methylbenzyl4.8 ± 0.3

Data sourced from a study on the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. sigmaaldrich.com

Design Principles for Enhanced Pharmacological Profiles

The insights gained from SAR studies have led to the formulation of key design principles for enhancing the pharmacological profiles of this compound derivatives. A common strategy involves the use of molecular hybridization, where the indazole scaffold is combined with other pharmacologically active moieties to create hybrid molecules with improved potency and selectivity.

A critical design element is the strategic placement of substituents to optimize interactions with the target protein. For kinase inhibitors, for example, a group capable of forming hydrogen bonds with the hinge region of the kinase is often incorporated. In the case of FLT3 inhibitors derived from this compound, the indazole nitrogen atoms serve this purpose. vwr.com Additionally, the introduction of appropriate lipophilic and hydrophilic groups is essential to achieve a balance of properties such as solubility, cell permeability, and metabolic stability.

Fragment-based drug discovery (FBDD) has also been employed, where small molecular fragments are identified that bind to the target, and then grown or linked to generate more potent leads. The this compound scaffold can serve as a core fragment that is elaborated upon to enhance binding affinity and selectivity.

Mechanistic Pharmacology of Indazole-Based Compounds

Understanding the mechanism of action of indazole-based compounds at the molecular level is crucial for their rational design and development as therapeutic agents. This involves identifying their molecular targets and characterizing their interactions with these targets.

Molecular Target Identification and Validation

A variety of molecular targets have been identified for indazole derivatives, many of which are implicated in cancer and inflammatory diseases. As previously mentioned, kinases are a prominent class of targets, with derivatives of this compound showing inhibitory activity against receptor tyrosine kinases like FLT3. vwr.com

Another important target is indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune suppression in the tumor microenvironment. Derivatives of 6-aminoindazole have been designed as IDO1 inhibitors, with some compounds showing potent suppression of IDO1 expression in cancer cells. nih.gov The Swiss Target Prediction tool has been utilized in some studies to predict potential molecular targets for novel indazole derivatives, with results often pointing towards various kinases. nih.gov

Receptor Binding and Enzyme Inhibition Kinetics

The characterization of the binding affinity and enzyme inhibitory potency of this compound derivatives is essential for understanding their pharmacological effects. This is typically achieved through in vitro assays that measure parameters such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).

For instance, in a study on indazole carboxamides as soybean lipoxygenase inhibitors, a key enzyme in the inflammatory pathway, several derivatives were evaluated. The most promising compound demonstrated significant enzyme inhibition. bldpharm.com

The table below presents the inhibitory activity of selected indazole-6-carboxamide derivatives against soybean lipoxygenase.

CompoundR Group on PyrroleIC₅₀ (µM)
5 4-Fluorophenyl> 50
6 4-Chlorophenyl28
7 4-Bromophenyl25
8 2-Naphthyl22

Data sourced from a study on the pharmacological evaluation of indazole carboxamides as soybean lipoxygenase inhibitors. bldpharm.com

While specific receptor binding data for this compound derivatives is not extensively reported in the public domain, the available enzyme inhibition data for related structures underscores the potential of this scaffold to generate potent and selective inhibitors.

Modulation of Cellular Pathways

While direct studies on the modulation of cellular pathways by this compound are not extensively documented, its structural framework is a key component in the development of molecules that influence various cellular signaling cascades. The indazole ring system serves as a versatile scaffold, allowing for substitutions that can interact with specific biological targets, thereby modulating pathways crucial in disease progression. Research has predominantly focused on the derivatives of this compound, which have been synthesized to target and modulate pathways implicated in cancer and inflammation.

Specific Therapeutic Areas and Associated Mechanisms

The indazole-6-carboxylate scaffold has been a focal point in the design and synthesis of compounds for various therapeutic applications.

The indazole moiety is a well-established pharmacophore in oncology, with several approved drugs and clinical candidates featuring this core structure. nih.govresearchgate.net Derivatives of this compound have been investigated for their potential as antitumor and anticancer agents, primarily through mechanisms involving kinase inhibition and the induction of apoptosis.

The chemical tractability of the indazole scaffold makes it an ideal starting point for the development of kinase inhibitors.

FLT3 Inhibition: Fms-like tyrosine kinase 3 (FLT3) is a critical target in acute myeloid leukemia (AML). This compound has been utilized as a starting material in the synthesis of a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) and phenyl urea (B33335) derivatives designed as potent FLT3 inhibitors. These derivatives have demonstrated significant inhibitory activity against both wild-type FLT3 and its mutants. For instance, one of the most potent inhibitors derived from this scaffold, compound 8r , exhibited strong inhibitory activity against FLT3 and its mutants with IC₅₀ values in the nanomolar range.

ERK 1/2 Inhibition: The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the MAPK signaling pathway, which is often dysregulated in cancer. While direct inhibition by this compound has not been reported, novel 1,3-dimethyl-6-amino-1H-indazole derivatives have been synthesized and shown to selectively activate ERK pathways in certain cancer cell lines, suggesting the potential for this scaffold in modulating MAPK signaling. nih.gov One such derivative, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (Compound 7 ), was found to induce apoptosis and selectively activate the ERK pathway in hypopharyngeal carcinoma cells. nih.gov

Table 1: Kinase Inhibitory Activity of Indazole-6-carboxylate Derivatives

Compound Target Kinase IC₅₀ (nM) Cell Line
8r FLT3 41.6 -
8r FLT3-ITD (W51) 22.8 -
8r FLT3-TKD (D835Y) 5.64 -
Compound 7 ERK (activation) - FaDu

The induction of apoptosis, or programmed cell death, is a key strategy in cancer therapy. Derivatives of the indazole scaffold have been shown to promote apoptosis in cancer cells through the modulation of key regulatory proteins.

One study on a series of novel indazole derivatives identified a compound, 2f , which demonstrated potent growth inhibitory activity against several cancer cell lines. nih.gov Further investigation revealed that this compound induced apoptosis in 4T1 breast cancer cells in a dose-dependent manner. nih.gov The pro-apoptotic effect was associated with the upregulation of the pro-apoptotic protein Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov This indicates that the indazole scaffold can be functionalized to create compounds that trigger the intrinsic apoptotic pathway.

Table 2: Apoptotic Activity of an Indazole Derivative

Compound Cell Line Effect on Apoptotic Markers
2f 4T1 Breast Cancer Upregulation of Bax and cleaved caspase-3; Downregulation of Bcl-2

The indazole core is also found in compounds with anti-inflammatory properties. nih.govnih.gov While specific data on this compound is limited, research on related indazole derivatives suggests potential mechanisms of action. For example, some indazole derivatives have been shown to exhibit anti-inflammatory effects, and computational studies have explored their interaction with cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. researchgate.net Furthermore, indazole analogs of curcumin (B1669340) have been synthesized and have demonstrated anti-inflammatory activity, suggesting that the indazole scaffold can be a valuable component in the design of new anti-inflammatory agents. ugm.ac.id

The emergence of drug-resistant microbial and fungal strains has necessitated the search for new antimicrobial agents. The indazole scaffold has been explored for its potential in this area. nih.gov

Although direct antimicrobial or antifungal testing of this compound is not widely reported, derivatives of bromo-substituted 1H-indazoles have been synthesized and evaluated for their antimicrobial efficacy. researchgate.net In one study, a series of 1,2,3-triazole derivatives tethered with 6-bromo-1H-indazole were synthesized. Some of these compounds showed moderate activity against Gram-positive bacteria such as Bacillus subtilis, and one derivative displayed activity against the fungus Candida albicans. researchgate.net This suggests that the indazole-6-carboxylate scaffold could serve as a basis for developing novel antimicrobial and antifungal compounds.

Table 3: Antimicrobial Activity of 6-Bromo-1H-Indazole Derivatives

Compound Microorganism Minimum Inhibitory Concentration (µg/mL)
8f Bacillus subtilis Moderately Active
8g Bacillus subtilis Moderately Active
8e Candida albicans Active

Antiviral Applications (e.g., Anti-HIV)

The indazole scaffold is a recognized pharmacophore in the development of antiviral agents, demonstrating activity against a range of viruses. While research directly citing this compound in antiviral drug synthesis is not extensively documented, the broader class of indazole derivatives has shown significant promise. These compounds function through various mechanisms, including the inhibition of viral replication.

For instance, research into anti-Hepatitis C virus (HCV) agents has led to the development of potent 1-aminobenzyl-1H-indazole-3-carboxamide analogues. nih.gov These derivatives have demonstrated significant potency and selectivity, making them viable candidates for further development as antiviral therapies. nih.gov The structural similarities between these and other indazole-based compounds suggest that the indazole nucleus is a critical component for achieving antiviral efficacy.

Further studies on indole-2-carboxylate (B1230498) derivatives, which share structural motifs with indazoles, have also revealed broad-spectrum antiviral activities. nih.gov These compounds have been screened against viruses such as influenza A, influenza B, HSV-1, and Coxsackie B3 virus, with some exhibiting potent inhibitory effects. nih.gov This underscores the versatility of heterocyclic compounds in the design of novel antiviral drugs. The exploration of various substituents on the core ring system allows for the fine-tuning of activity and selectivity against different viral targets.

Enzyme Inhibitors (e.g., IDO1)

The indazole core is a key structural element in the design of various enzyme inhibitors, with a notable focus on indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a crucial enzyme in the kynurenine (B1673888) pathway and is a significant target in cancer immunotherapy due to its role in mediating immune suppression. While this compound is a valuable starting material, its derivatives have been more directly studied for their inhibitory effects.

A series of 4,6-substituted-1H-indazole derivatives have been synthesized and evaluated as dual inhibitors of IDO1 and tryptophan 2,3-dioxygenase (TDO), another enzyme involved in tryptophan metabolism. nih.gov One particular compound from this series demonstrated potent inhibition of IDO1 with an IC50 value of 0.74 μM in an enzymatic assay and 1.37 μM in HeLa cells. nih.gov This compound also showed promising in vivo antitumor activity in a CT26 xenograft model, highlighting the therapeutic potential of indazole-based IDO1 inhibitors. nih.gov

Furthermore, N'-hydroxyindazolecarboximidamides have been identified as novel IDO1 inhibitors. nih.gov These compounds were designed based on the hypothesis that creating a hydrogen bonding network is critical for IDO1 inhibition, a theory supported by the moderate inhibitory activity of a phenol (B47542) bioisostere. nih.gov The synthesis of these inhibitors often begins with structurally related indazole precursors, emphasizing the importance of the indazole scaffold in achieving potent enzyme inhibition.

The following table provides data on the inhibitory activity of selected indazole derivatives against IDO1:

CompoundTargetAssay TypeIC50 (μM)Cell Line
Indazole Derivative 35IDO1Enzymatic0.74-
Indazole Derivative 35IDO1Cellular1.37HeLa
Indazole Derivative 35TDOEnzymatic2.93-
Indazole Derivative 35TDOCellular7.54A172

Neuroactive Compounds and Neurological Disorders

The versatility of the indazole scaffold extends to the development of neuroactive compounds aimed at treating neurological disorders. While direct studies on this compound for these applications are limited, its derivatives have been investigated for their potential to modulate key neurological targets.

One area of interest is the inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in the pathophysiology of Parkinson's disease. The inhibition of MAO-B can help to alleviate symptoms by preventing the degradation of dopamine. Indazole-based compounds have been explored as potential MAO-B inhibitors, with the goal of developing new therapeutic options for this neurodegenerative condition.

Additionally, the indazole structure is present in compounds designed to target other neurological pathways. Although not directly related to this compound, the synthesis of intermediate compounds for synthetic cannabinoids, such as methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, highlights the adaptability of the indazole core in creating molecules that interact with the central nervous system. nih.gov These synthetic cannabinoids are known to act as agonists of the cannabinoid type 1 receptor. nih.gov

In Vitro and In Vivo Pharmacological Evaluation Methodologies

The pharmacological assessment of indazole derivatives, including those synthesized from this compound, involves a range of in vitro and in vivo methodologies to determine their biological activity and therapeutic potential.

Cell-Based Assays

Cell-based assays are fundamental in the initial screening of indazole compounds. For antiviral testing, the cytopathic effect (CPE) inhibitory assay is commonly used. nih.gov This assay measures the ability of a compound to protect host cells from the destructive effects of a virus. nih.gov For example, in the evaluation of indole-2-carboxylate derivatives, this method was employed to determine their activity against influenza A and Coxsackie B3 virus. nih.gov

In the context of cancer research and IDO1 inhibition, cell proliferation assays such as the MTT assay are utilized to assess the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines like HeLa and HCT116. nih.govresearchgate.net Furthermore, Western blotting can be employed to measure the expression levels of target proteins, such as IDO1, in response to treatment with the test compound. nih.gov

Enzyme Assays

Enzyme assays are crucial for quantifying the direct inhibitory effect of indazole derivatives on their target enzymes. For IDO1 inhibitors, these assays measure the enzymatic conversion of tryptophan to N-formylkynurenine. nih.gov The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, indicating the potency of the inhibitor. nih.gov Similar enzymatic assays are used to evaluate the inhibition of other enzymes like TDO. nih.gov The data from these assays are critical for structure-activity relationship (SAR) studies and for optimizing the lead compounds.

Preclinical Models

Promising compounds identified through in vitro screening are further evaluated in preclinical animal models to assess their in vivo efficacy and pharmacokinetic properties. For IDO1 inhibitors with anticancer potential, xenograft models are commonly used. nih.gov In these models, human cancer cells are implanted into immunocompromised mice, which are then treated with the test compound to evaluate its effect on tumor growth. nih.gov For instance, the CT26 xenograft model has been used to demonstrate the in vivo antitumor activity of a potent IDO1/TDO dual inhibitor derived from a 4,6-substituted-1H-indazole. nih.gov These preclinical studies are essential for determining the therapeutic potential of a drug candidate before it can be considered for clinical trials in humans.

Future Directions and Emerging Research Avenues

Development of Novel Indazole Derivatives with Enhanced Selectivity

A primary objective in modern drug discovery is the development of compounds that exhibit high selectivity towards their intended biological target, thereby minimizing off-target effects and associated toxicities. The structural framework of Methyl 1H-indazole-6-carboxylate provides a versatile platform for the synthesis of novel indazole derivatives with enhanced selectivity. acs.org

Researchers are actively exploring structure-activity relationships (SAR) to design and synthesize new analogues with improved binding affinity and selectivity for specific enzymes or receptors. nih.gov For instance, strategic modifications of the indazole core, guided by computational modeling, have led to the identification of potent and selective inhibitors of various kinases, which are crucial regulators of cell signaling and are often implicated in diseases like cancer. nih.govnih.gov

One notable area of focus is the development of inhibitors for kinases such as Pim kinases, Aurora kinases, and phosphoinositide 3-kinase δ (PI3Kδ). acs.orgnih.govnih.gov By systematically altering the substituents on the indazole ring, researchers aim to optimize interactions within the ATP-binding pocket of these enzymes, thereby achieving isoform-specific inhibition. nih.gov For example, knowledge-based drug design has been employed to create indazole derivatives with distinct substituents that confer selectivity for either Aurora A or Aurora B kinases. nih.gov

Furthermore, fragment-based drug discovery (FBDD) is another powerful strategy being utilized. This approach involves identifying small molecular fragments that bind to the target protein, which are then grown or combined to create more potent and selective lead compounds. nih.gov The indazole scaffold is an ideal starting point for such fragment-elaboration strategies.

The table below summarizes some examples of recently developed indazole derivatives and their targeted selectivity.

Derivative ClassTargetTherapeutic Area
3-(Pyrazin-2-yl)-1H-indazolesPan-Pim KinaseCancer
Substituted IndazolesAurora A/B KinasesCancer
Novel IndazolesPhosphoinositide 3-Kinase δ (PI3Kδ)Respiratory Diseases
3-Amino-4-ethynyl indazole derivativesBcr-Abl KinaseLeukemia
2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivativesFMS-like tyrosine kinase 3 (FLT3)Acute Myeloid Leukemia

Application of Artificial Intelligence and Machine Learning in Indazole Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the design of indazole-based therapeutics is no exception. nih.govjddtonline.info These computational tools are being employed to accelerate the identification of promising drug candidates, predict their biological activities, and optimize their properties.

Furthermore, generative AI models are being used to design novel indazole derivatives in silico with desired properties. oxfordglobal.com These models can explore a vast chemical space to propose new molecules that are likely to be active and possess favorable drug-like characteristics. The use of deep learning and genetic algorithms is also being explored to efficiently optimize lead compounds by balancing biological activity with desirable drug-like properties. acs.org

The application of AI and ML in indazole drug design is not limited to predicting activity but also extends to forecasting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.gov This allows for the early identification of potential liabilities and the prioritization of compounds with a higher probability of success in clinical development.

Exploration of New Biological Targets for Indazole Scaffolds

The versatility of the indazole scaffold allows it to interact with a wide range of biological targets, and researchers are continuously exploring new therapeutic applications for this privileged heterocyclic system. researchgate.netnih.gov While kinases have been a major focus, the scope of investigation is expanding to include other classes of proteins.

Recent studies have highlighted the potential of indazole derivatives to target enzymes such as indoleamine 2,3-dioxygenase (IDO1), a key regulator of immune responses, for the treatment of cancer. nih.gov Additionally, indazole-based compounds are being investigated as inhibitors of fibroblast growth factor receptors (FGFRs) and as modulators of the MKK7-TIPRL interaction to enhance TRAIL-induced apoptosis in cancer cells. nih.govuky.edu

The search for new biological targets for indazole scaffolds is also being driven by the need to address emerging health threats, such as drug-resistant infections. For example, indazole derivatives are being designed and evaluated as potential anticandidal agents to combat infections caused by resistant strains of Candida. nih.gov

The table below highlights some of the emerging biological targets for indazole-based compounds.

Biological TargetTherapeutic Area
Indoleamine 2,3-dioxygenase (IDO1)Cancer Immunotherapy
Fibroblast Growth Factor Receptors (FGFRs)Cancer
MKK7-TIPRL InteractionCancer
FMS-like tyrosine kinase 3 (FLT3)Acute Myeloid Leukemia
Bcr-Abl KinaseLeukemia
Cytochrome P450 51 (CYP51)Antifungal

Sustainable and Green Synthesis of Indazole Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical compounds to minimize the environmental impact of chemical processes. numberanalytics.comijpsjournal.com The synthesis of indazole derivatives, including those derived from this compound, is an area where green chemistry approaches are being actively explored.

Traditional methods for synthesizing heterocyclic compounds often rely on harsh reaction conditions, toxic solvents, and hazardous reagents. ijpsjournal.com To address these issues, researchers are developing more sustainable and eco-friendly synthetic routes. These include the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. nih.govrsc.org

Solvent-free reaction conditions and the use of heterogeneous catalysts are other key strategies being employed to make the synthesis of indazoles greener. nih.govrasayanjournal.co.in These methods not only reduce waste but also simplify product purification. Biocatalysis, which utilizes enzymes to carry out chemical transformations, offers a highly selective and environmentally benign alternative to traditional chemical synthesis. numberanalytics.com

Furthermore, there is a growing interest in using renewable feedstocks and safer solvents to produce indazole derivatives. numberanalytics.comijpsjournal.com The development of efficient, one-pot synthetic methods also contributes to the sustainability of the process by reducing the number of reaction steps and purification procedures. researchgate.net

The adoption of these green chemistry principles is crucial for the long-term sustainability of pharmaceutical manufacturing and aligns with the broader goal of creating a more environmentally responsible chemical industry.

Q & A

Q. What are the established synthetic routes for Methyl 1H-indazole-6-carboxylate, and how can isomer formation be minimized?

this compound is commonly synthesized via alkylation of the indazole core. A representative method involves reacting sodium hexamethyldisilazide (NaHMDS) in tetrahydrofuran (THF) with iodomethane under reflux, yielding both 1-methyl and 2-methyl regioisomers (44% combined yield) . Key challenges include controlling regioselectivity, as the reaction produces a mixture of isomers. Chromatographic separation (e.g., gel chromatography) is required to isolate the desired product, with ¹H NMR used to confirm regioisomer identity (e.g., δ 3.97 ppm for 1-methyl vs. δ 4.25 ppm for 2-methyl) . Optimization of base strength and reaction temperature may reduce unwanted isomer formation.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H NMR : Essential for confirming regiochemistry. Key signals include the methyl ester (δ ~3.94–4.14 ppm) and aromatic protons (δ 7.65–8.47 ppm), with splitting patterns distinguishing 1-methyl and 2-methyl isomers .
  • Mass Spectrometry : Electrospray ionization (ESI-MS) confirms molecular weight (e.g., [M+H]⁺ = 191 for C₁₀H₁₀N₂O₂) .
  • X-ray Crystallography : For unambiguous structural determination, use software like SHELX or WinGX for refinement .

Q. How can researchers screen this compound for biological activity?

Based on structural analogs (e.g., ethyl 1H-indazole-6-carboxylate derivatives), prioritize assays such as:

  • Kinase Inhibition : Test against kinases like PKA or CDK using fluorescence polarization assays .
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
  • CNS Activity : Evaluate binding affinity to GPCRs (e.g., serotonin or dopamine receptors) via radioligand displacement .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) accurately models electronic structure. Key applications include:

  • HOMO-LUMO Analysis : Predict reactivity and charge transfer properties .
  • Solvent Effects : Use the polarizable continuum model (PCM) to simulate solvation .
  • Regioselectivity : Compare transition-state energies for alkylation pathways to rationalize isomer ratios .

Q. What strategies resolve contradictions in NMR data during structural elucidation?

  • 2D NMR : Employ HSQC and HMBC to correlate aromatic protons with adjacent carbons, resolving overlapping signals .
  • Variable Temperature NMR : Identify dynamic processes (e.g., tautomerism) that obscure splitting patterns .
  • Isotopic Labeling : Use ¹³C-labeled methyl groups to trace regiochemical assignments .

Q. How can synthetic byproducts (e.g., 2-methyl isomers) be repurposed for SAR studies?

The 2-methyl isomer, often a byproduct, can be hydrolyzed to 1H-indazole-6-carboxylic acid (53% yield via 1 N NaOH) . This acid serves as a precursor for:

  • Metal Complexes : Test coordination with transition metals (e.g., Cu²⁺) for catalytic or antimicrobial applications .
  • Prodrug Design : Esterify with bioactive alcohols to enhance membrane permeability .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Indazole derivatives often form polymorphs due to planar aromatic systems. Mitigation strategies include:

  • Co-crystallization : Use carboxylic acid co-formers (e.g., diphenic acid) to stabilize π-π interactions .
  • Cryogenic Conditions : Slow cooling in ethanol/water mixtures promotes single-crystal growth .

Q. How do substituent effects influence the compound’s metabolic stability?

  • Methyl Ester vs. Carboxylic Acid : The ester group enhances lipophilicity (logP ~1.8) but is susceptible to hydrolysis by esterases. Replace with amides or heterocyclic bioisosteres for improved stability .
  • Electron-Withdrawing Groups : Nitro or fluoro substituents at the 3-position reduce CYP450-mediated oxidation, as shown in analog studies .

Methodological Recommendations

  • Synthesis : Optimize alkylation with NaHMDS/THF (40–60°C) and monitor by TLC .
  • Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for isomer separation .
  • Computational Tools : Gaussian 16 for DFT; Mercury for crystallographic visualization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.